molecular formula C21H21N3OS B2935499 N-(2-(2-phenylpyrimidin-5-yl)ethyl)-3-(phenylthio)propanamide CAS No. 2034513-01-2

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-3-(phenylthio)propanamide

Cat. No.: B2935499
CAS No.: 2034513-01-2
M. Wt: 363.48
InChI Key: LJWZOABYGTUYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-3-(phenylthio)propanamide is a synthetic small molecule of interest in oncology research, particularly in the study of heat shock protein 70 (Hsp70) pathways. This compound is designed around a core structure that combines a 2-phenylpyrimidine group with a phenylthio propanamide chain, a scaffold recognized for its potential to interact with allosteric binding sites on molecular chaperones . Hsp70 is a key molecular chaperone that plays a critical dual role in cancer cell survival: it supports the stability of numerous oncogenic client proteins through its partnership with Hsp90, and it acts as a potent anti-apoptotic factor . Inhibiting Hsp70 offers a promising strategy for inducing cancer cell death and degrading multiple oncoproteins simultaneously. Research into similar compounds has shown that they can disrupt the Hsp70-Hsp90 interaction, leading to the degradation of client proteins and the induction of apoptosis in cancer cells without triggering a protective heat shock response, a limitation often associated with direct Hsp90 inhibitors . The structural motif of this compound suggests it may function as a reversible, non-covalent inhibitor, designed to provide favorable binding interactions within the allosteric pocket of Hsp70 to modulate its activity . This molecule is intended for research applications only, including the exploration of Hsp70 biology, investigation of protein homeostasis in malignant cells, and as a potential lead compound in anticancer drug discovery. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

N-[2-(2-phenylpyrimidin-5-yl)ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c25-20(12-14-26-19-9-5-2-6-10-19)22-13-11-17-15-23-21(24-16-17)18-7-3-1-4-8-18/h1-10,15-16H,11-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWZOABYGTUYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Analogs:

3-(Phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide (CAS 2034462-62-7, ) Substituents: Features a 1,2,4-oxadiazole ring substituted with tetrahydro-2H-pyran-4-yl. The tetrahydro-2H-pyran group introduces a saturated oxygen-containing ring, which may enhance solubility compared to the aromatic pyrimidine in the target compound .

N-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide (CAS 2034601-81-3, )

  • Substituents : Contains a pyridine ring with an ethoxy group and a 1,2,4-oxadiazole linker.
  • Molecular Formula : C₁₉H₂₁N₃O₃S, MW 384.4.
  • Key Differences : The ethoxypyridine substituent introduces a basic nitrogen and an ether group, which could influence binding affinity or metabolic stability compared to the 2-phenylpyrimidine in the target compound .

3-(2-{3-[(2,4-Diamino-6-ethylpyrimidin-5-yl)oxy]propoxy}phenyl)-N-(propane-2-sulfonyl)propanamide () Substituents: Includes a diaminopyrimidine ring with an ethyl group and a sulfonamide moiety. Key Differences: The diaminopyrimidine core may enhance hydrogen-bonding interactions, while the sulfonamide group increases polarity compared to the phenylthio group in the target compound .

Physicochemical and Pharmacokinetic Inferences

Property Target Compound (Inferred) CAS 2034462-62-7 CAS 2034601-81-3
Molecular Weight ~400 (estimated) 347.4 384.5
Aromatic Heterocycle Pyrimidine (2-phenyl) Oxadiazole Oxadiazole + Pyridine
Polar Groups Phenylthio, amide Oxadiazole, tetrahydropyran Ethoxy, pyridine
Lipophilicity Moderate (aromatic + thioether) Moderate (oxygen-rich) Higher (ethoxy group)
  • Solubility : The oxadiazole-containing analogs (–8) may exhibit better aqueous solubility due to oxygen-rich substituents (e.g., tetrahydropyran, ethoxy), whereas the target compound’s pyrimidine and phenylthio groups could reduce solubility .
  • Metabolic Stability : The phenylthio group in the target compound may undergo oxidative metabolism, whereas the ethoxy group in ’s analog could resist degradation .

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